3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride

Salt screening Preformulation Solid-state chemistry

3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride (CAS 1197227-45-4) is a defined hydrochloride salt of a 5-phenyl-substituted thiazolidine-2,4-dione (TZD) bearing a 2-aminoethyl side chain at N3. The compound belongs to a class of TZD derivatives originally disclosed in US patent US4349683A as possessing anticonvulsant and antidepressant activities in murine models, with class-level AD₅₀ values of 20–60 mg/kg (anticonvulsant, bicuculline antagonism) and 1.5–10 mg/kg (antidepressant, reserpine-induced ptosis reversal) following intraperitoneal administration.

Molecular Formula C11H13ClN2O2S
Molecular Weight 272.75
CAS No. 1197227-45-4
Cat. No. B2938830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride
CAS1197227-45-4
Molecular FormulaC11H13ClN2O2S
Molecular Weight272.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)N(C(=O)S2)CCN.Cl
InChIInChI=1S/C11H12N2O2S.ClH/c12-6-7-13-10(14)9(16-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H
InChIKeyVLECHPSEZRYYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione Hydrochloride (CAS 1197227-45-4): Procurement-Relevant Identity and Class Profile


3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride (CAS 1197227-45-4) is a defined hydrochloride salt of a 5-phenyl-substituted thiazolidine-2,4-dione (TZD) bearing a 2-aminoethyl side chain at N3 . The compound belongs to a class of TZD derivatives originally disclosed in US patent US4349683A as possessing anticonvulsant and antidepressant activities in murine models, with class-level AD₅₀ values of 20–60 mg/kg (anticonvulsant, bicuculline antagonism) and 1.5–10 mg/kg (antidepressant, reserpine-induced ptosis reversal) following intraperitoneal administration [1]. The hydrochloride salt form (C₁₁H₁₃ClN₂O₂S, MW 272.75) provides a stoichiometrically defined, single-entity chemical species with favorable handling characteristics compared to the free base .

Why Generic Thiazolidine-2,4-dione Substitution Fails for 3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione Hydrochloride (CAS 1197227-45-4)


Within the thiazolidine-2,4-dione chemical space, subtle variations in the N3 side chain, C5 substitution pattern, and salt form generate compounds with divergent pharmacological profiles, target selectivity, and physicochemical properties. The presence or absence of a single methyl group at C5 (as in the 5-methyl-5-phenyl analog from patent Example 4.2), the identity of the counterion (free base vs. hydrobromide vs. hydrochloride), and the replacement of the directly attached phenyl ring with an extended propylidene-linked aryl system (as in the dual kinase inhibitor or K145) all produce distinct chemical entities that cannot be considered functionally interchangeable [1][2]. The hydrochloride salt of 3-(2-aminoethyl)-5-phenylthiazolidine-2,4-dione occupies a specific structural niche—defined stoichiometry, a single basic center enabling salt formation without additional steric bulk at C5, and a rigid phenyl attachment lacking the conformational flexibility of extended linkers—that makes it a unique tool for SAR exploration and a non-fungible procurement item .

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione Hydrochloride (CAS 1197227-45-4) vs. Closest Analogs


Hydrochloride Salt Identity vs. Free Base and Hydrobromide Salt: Differential Melting Point and Stoichiometry

The hydrochloride salt (CAS 1197227-45-4) is a distinct chemical entity from the corresponding free base and hydrobromide salt. The free base 3-(2-aminoethyl)-5-phenylthiazolidine-2,4-dione melts at 139.5–140.5 °C, while the hydrobromide salt melts at 220–222 °C [1]. Although a discrete melting point for the hydrochloride salt is not reported in the primary patent, its unique stoichiometry (C₁₁H₁₃ClN₂O₂S, MW 272.75) and InChI Key (VLECHPSEZRYYNG-UHFFFAOYSA-N) unambiguously distinguish it from both the free base (C₁₁H₁₂N₂O₂S, MW 236.29) and the hydrobromide salt . The hydrochloride counterion is preferred over the hydrobromide for many biochemical and cellular assays due to the potential cytotoxicity of bromide ions at elevated concentrations.

Salt screening Preformulation Solid-state chemistry Thiazolidinedione derivatives

5-Phenyl Substitution vs. Unsubstituted Analog: Critical C5 Aryl Group for Anticonvulsant Pharmacophore Activity

The target compound bears a phenyl ring directly attached at C5 of the thiazolidine-2,4-dione core. In contrast, the des-phenyl analog 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride (CAS 19382-49-1) lacks any C5 substitution . SAR studies on thiazolidine-2,4-diones consistently demonstrate that C5 substitution is essential for biological activity; the 5-phenylthiazolidine-2,4-dione scaffold is explicitly identified in US4349683A as the anticonvulsant/antidepressant pharmacophore, with class AD₅₀ values of 20–60 mg/kg (anticonvulsant, bicuculline-induced convulsion model in mice) and 1.5–10 mg/kg (antidepressant, reserpine-induced ptosis model in mice) [1]. The unsubstituted analog (CAS 19382-49-1) is not claimed in the same therapeutic context and lacks the aromatic moiety required for target engagement as inferred from the patent SAR.

Structure-activity relationship Anticonvulsant Thiazolidinedione pharmacophore CNS drug discovery

Absence of C5-Methyl Group vs. 5-Methyl-5-phenyl Analog: Reduced Steric Bulk as a Differentiation Factor

The target compound is a 5-monosubstituted thiazolidine-2,4-dione (5-phenyl only). Patent US4349683A also discloses the 5,5-disubstituted analog 3-(2-aminoethyl)-5-methyl-5-phenylthiazolidine-2,4-dione hydrochloride (Example 4.2), which incorporates an additional methyl group at C5 [1]. The introduction of the 5-methyl group substantially alters the steric environment around the C5 chiral center (or prochiral center, depending on substitution) and is reflected in a markedly different melting point for the hydrochloride salt: 223–224.5 °C for the 5-methyl analog vs. the free base of the target compound at 139.5–140.5 °C [1]. This ~84 °C difference in melting point between the two free base forms indicates fundamentally different crystal packing, which may translate to differential solubility and dissolution behavior. Furthermore, the added methyl group may sterically modulate target binding; the patent does not provide compound-specific AD₅₀ values, but the structural difference is sufficient to warrant independent pharmacological evaluation.

Steric effects Thiazolidinedione SAR 5,5-Disubstituted thiazolidine CNS agent design

Direct Phenyl Attachment vs. Extended Propylidene Linker: Conformational Rigidity as a Selectivity Determinant

The target compound features a directly attached phenyl ring at C5. Two closely related analogs incorporate an extended linker: 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione (a dual Raf/MEK/ERK and PI3K/Akt inhibitor reported in Bioorg Med Chem Lett 2010) [1] and K145 (3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)-propylidene]-thiazolidine-2,4-dione hydrochloride), a selective sphingosine kinase-2 (SphK2) inhibitor with IC₅₀ = 4.30 ± 0.06 µM and Kᵢ = 6.4 µM [2]. Both extended-linker analogs derive their biological activity from the conformational flexibility and extended reach of the propylidene chain, which enables simultaneous engagement of distal binding pockets. The target compound, lacking this linker, is a more rigid scaffold with restricted conformational freedom, predicted to exhibit a different target selectivity profile. The dual kinase inhibitor demonstrated inhibition of cell proliferation, induction of early apoptosis, and G₀/G₁ arrest in U937 leukemia cells [1]; K145 showed in vivo antitumor efficacy in a syngeneic mouse model (JC breast cancer cells in BALB/c mice) [2]. No comparable kinase or SphK2 inhibition data exist for the target compound, underscoring that the linkerless scaffold represents a distinct chemical starting point.

Conformational restriction Kinase inhibitor Scaffold hopping Thiazolidinedione linker

Declared Purity Baseline: 98% by Leyan Enabling Reproducible Procurement Specifications

The compound is commercially available at a declared purity of 98% from Leyan (Catalog No. 1812616) . Purity is a critical procurement parameter; while no inter-vendor comparative purity data are available across all suppliers of this specific CAS number, the 98% specification provides a quantitative benchmark for quality assessment. The compound is classified under GHS07 (harmful/irritant) with hazard statements H302, H315, H319, H335, and the MDL number MFCD08456840 provides a unique registry identifier for procurement tracking . The closely related analog 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride (CAS 19382-49-1) is available from Enamine LLC at 95% purity , indicating that the 5-phenyl-substituted compound (target) is supplied at a higher minimum purity specification in the currently available commercial offerings.

Chemical purity Quality specification Procurement standard Thiazolidinedione

Class-Level Anticonvulsant and Antidepressant Activity: AD₅₀ Ranges from US4349683A Provide a Pharmacological Baseline Absent for Non-Phenyl Analogs

Compounds within the general formula of US4349683A, which requires a phenyl or substituted phenyl group at R₃, were tested in two in vivo murine models. Anticonvulsant activity was assessed via antagonism of bicuculline-induced convulsions (0.9 mg/kg i.v. bicuculline; test compound administered i.p. 30 min prior), yielding class AD₅₀ values of 20–60 mg/kg [1]. Antidepressant activity was evaluated using reserpine-induced ptosis reversal (4 mg/kg s.c. reserpine; test compound co-administered i.p.), with class AD₅₀ values of 1.5–10 mg/kg [1]. Acute i.p. toxicity in mice ranged from 200 to 1,000 mg/kg across the series [1]. These data establish a pharmacological baseline for the 5-phenylthiazolidine-2,4-dione class. Importantly, the des-phenyl analog (CAS 19382-49-1) falls outside the patent's general formula and has no reported anticonvulsant or antidepressant activity in the peer-reviewed literature, consistent with the SAR requirement for a C5 aromatic group.

Anticonvulsant AD50 Antidepressant AD50 Bicuculline antagonism Reserpine ptosis reversal

Recommended Research and Procurement Scenarios for 3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione Hydrochloride (CAS 1197227-45-4)


CNS Drug Discovery: Lead Exploration of 5-Phenylthiazolidine-2,4-dione Scaffolds for Anticonvulsant or Antidepressant Programs

Based on the class-level pharmacological data from US4349683A demonstrating anticonvulsant AD₅₀ values of 20–60 mg/kg and antidepressant AD₅₀ values of 1.5–10 mg/kg in murine models [1], this compound serves as a structurally defined entry point for medicinal chemistry programs targeting epilepsy or depression. Its directly attached 5-phenyl group fulfills the core pharmacophoric requirement, while the aminoethyl side chain at N3 provides a handle for further derivatization (e.g., amide coupling, sulfonamide formation, reductive amination). The hydrochloride salt form ensures aqueous solubility suitable for in vivo dosing formulation.

Pharmacological Tool Compound for Differentiating 5-Monosubstituted vs. 5,5-Disubstituted TZD SAR

The absence of a C5-methyl group distinguishes this compound from the 5-methyl-5-phenyl analog (Patent Example 4.2) [1]. Researchers conducting systematic SAR studies around the C5 position of thiazolidine-2,4-diones can use CAS 1197227-45-4 as the 5-monosubstituted reference point. Comparative testing against the 5,5-disubstituted analog enables deconvolution of steric vs. electronic contributions of the C5 substituent to target binding and in vivo efficacy.

Scaffold-Hopping Reference for Linker-Dependent Selectivity Profiling (Kinase vs. CNS Targets)

This compound's rigid C5–phenyl attachment contrasts with the conformationally flexible propylidene-linked analogs (dual Raf/MEK/ERK-PI3K/Akt inhibitor and K145 SphK2 inhibitor) [2][3]. It can serve as a control compound in panel screening to determine whether observed biological activity is linker-dependent. A negative result in kinase or SphK assays for the target compound, compared with positive signals for the extended-linker analogs, would confirm that the propylidene chain is a critical structural determinant for those target classes, while positive signals in CNS models would support the original patent claims.

Analytical Reference Standard for Thiazolidine-2,4-dione Hydrochloride Salt Method Development

With a declared purity of 98% , a well-defined molecular formula (C₁₁H₁₃ClN₂O₂S, MW 272.75), and a unique InChI Key (VLECHPSEZRYYNG-UHFFFAOYSA-N) , this compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development and validation in laboratories working with thiazolidine-2,4-dione hydrochloride salt libraries. Its GHS07 hazard classification and documented handling precautions support safe laboratory use with standard personal protective equipment.

Quote Request

Request a Quote for 3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.